L-Homocitrulline is a non-proteinogenic amino acid found in milk products. [] It is structurally similar to L-citrulline, another amino acid involved in the urea cycle, but with an additional methylene group in its side chain. While not directly involved in protein synthesis, L-Homocitrulline plays a role in various metabolic pathways and is studied for its potential implications in different physiological and pathological conditions.
L-Homocitrulline can be synthesized endogenously in the human body, particularly during conditions that lead to increased levels of cyanate, such as renal failure or inflammation. It is classified as an amino acid derivative and is specifically identified as a product of lysine metabolism. The compound has been linked to various physiological processes and is involved in the synthesis of other amino acids, including L-arginine, which is crucial for numerous biological functions.
L-Homocitrulline can be synthesized through several methods, often involving the use of L-lysine hydrochloride as a starting material. A notable synthesis process includes:
This method has been reported to yield significant amounts of L-homocitrulline with total recoveries around 53% to 61% depending on specific reaction conditions, such as temperature and concentration of reagents .
L-Homocitrulline has the molecular formula . Its structure features a carbamoyl group attached to the nitrogen atom at the sixth position of the lysine backbone. The structural representation can be summarized as follows:
The compound is characterized by its ability to undergo various chemical reactions due to its functional groups, making it an interesting subject for further biochemical studies .
L-Homocitrulline participates in several biochemical reactions, primarily involving its conversion into other metabolites or its role in protein modification:
The mechanism by which L-homocitrulline exerts its effects primarily involves its role as a precursor for L-arginine synthesis. In particular:
L-Homocitrulline exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemistry and pharmaceutical sciences.
L-Homocitrulline has several significant applications:
The urea cycle, localized in hepatocytes, detoxifies ammonia into urea. L-Homocitrulline forms when mitochondrial carbamoyl phosphate—a urea cycle intermediate—reacts aberrantly with lysine instead of its canonical substrate ornithine. This side reaction predominates under pathological conditions where ornithine availability is compromised, such as:
Metabolic Consequences:
While not a primary substrate, L-homocitrulline undergoes slow transamination via cytosolic transaminases, forming cyclic α-keto acid metabolites:
Biological Implications:
Table 1: Human Transaminases with Side Activity Toward L-Homocitrulline
Transaminase | Primary Substrate | Relative Activity on L-Homocitrulline | Product |
---|---|---|---|
GTK/KYAT1 | Glutamine | Moderate | α-Keto-homocitrulline |
Aspartate AT | Aspartate | Low | α-Keto-homocitrulline |
Alanine AT | Alanine | Negligible | Not detected |
L-Homocitrulline is a biomarker of protein carbamylation—a non-enzymatic post-translational modification driven by cyanate (OCN-). Cyanate sources include:
Reaction Kinetics:Cyanate covalently modifies lysine residues:$$ \text{Lysine-NH}_2 + \text{OCN}^- \rightarrow \text{Homocitrulline} $$
Pathological Consequences:
Table 2: Sources and Pathological Effects of Protein Carbamylation
Cyanate Source | Physiological Context | Major Pathological Outcome |
---|---|---|
Urea dissociation | CKD (urea > 50 mM) | Vascular calcification, CVD mortality |
MPO-mediated oxidation | Inflammation (e.g., RA, CVD) | HDL/LDL dysfunction, autoantigen formation |
Tobacco smoke | Exogenous exposure | Accelerated carbamylation burden |
MPO-generated cyanate links inflammation to carbamylation:
Clinical Evidence:
Molecular Dysfunction Examples:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4